molecular formula C7H6NNaO4S2 B173754 4-Sulfophenyl isothiocyanate sodium salt monohydrate CAS No. 143193-53-7

4-Sulfophenyl isothiocyanate sodium salt monohydrate

Cat. No.: B173754
CAS No.: 143193-53-7
M. Wt: 255.3 g/mol
InChI Key: TYLQYONISARSPL-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;4-isothiocyanatobenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S2.Na.H2O/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;;/h1-4H,(H,9,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQYONISARSPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635661
Record name Sodium 4-isothiocyanatobenzene-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143193-53-7
Record name Sodium 4-isothiocyanatobenzene-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Sulfophenyl isothiocyanate sodium salt monohydrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthesis Strategy

The compound is synthesized through a two-step reaction sequence:

  • Sulfonation of Phenyl Isothiocyanate : Introducing a sulfonic acid group (-SO₃H) to the phenyl ring via electrophilic substitution. This step typically employs fuming sulfuric acid (20–30% SO₃) at 50–60°C for 4–6 hours.

  • Salt Formation and Hydration : Neutralization with sodium hydroxide (NaOH) followed by crystallization in aqueous medium to yield the monohydrate form.

Key Reaction:

Phenyl isothiocyanate+SO₃H2SO44-sulfophenyl isothiocyanateNaOH, H2O4-SPITC\cdotpH2O\text{Phenyl isothiocyanate} + \text{SO₃} \xrightarrow{\text{H}2\text{SO}4} \text{4-sulfophenyl isothiocyanate} \xrightarrow{\text{NaOH, H}2\text{O}} \text{4-SPITC·H}2\text{O}

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and scalability:

  • Reactor Design : Glass-lined or Hastelloy reactors resist corrosion from sulfuric acid.

  • Temperature Control : Maintained at 50–60°C to balance reaction rate and byproduct formation.

  • Purification : Sequential recrystallization from ethanol-water mixtures (3:1 v/v) removes unreacted precursors and sulfonation byproducts.

Critical Process Parameters

Optimization of Sulfonation

ParameterOptimal RangeImpact on Yield
SO₃ Concentration20–30%Lower concentrations reduce sulfonation efficiency; higher levels increase side products
Reaction Time4–6 hours<4 hours: Incomplete reaction; >6 hours: Degradation of isothiocyanate group
Temperature50–60°CHigher temperatures accelerate side reactions (e.g., sulfone formation)

Hydration and Crystallization

  • Water Content : Strict control of H₂O:Na⁺ molar ratio (1:1) ensures monohydrate stability.

  • Drying Conditions : Lyophilization at -50°C and 0.1 mBar preserves crystal structure without dehydrating the monohydrate.

Analytical Characterization

Purity Assessment

MethodTargetAcceptance Criteria
HPLC (C18 column)Unreacted phenyl isothiocyanate<0.5% area
Ion ChromatographySulfate impurities<100 ppm
Karl Fischer TitrationWater content5.8–6.2% (theoretical: 6.0%)

Structural Confirmation

  • FT-IR Spectroscopy :

    • 2050 cm⁻¹: N=C=S stretch (isothiocyanate)

    • 1040 cm⁻¹: SO₃⁻ symmetric stretch

  • X-ray Diffraction : Monoclinic crystal system with P2₁/c space group, confirmed by characteristic peaks at 10.2° and 20.5° (2θ).

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfone Derivatives : Result from over-sulfonation; mitigated by precise SO₃ dosing and real-time UV monitoring at 280 nm.

  • Sodium Sulfate Contamination : Reduced via post-crystallization washes with cold ethanol (4°C).

Comparative Analysis of Methodologies

Synthesis ApproachYield (%)Purity (%)Scalability
Lab-Scale (Batch)68–7298.5Low
Industrial (Continuous Flow)82–8599.2High
Microwave-Assisted75–7898.8Moderate

Continuous flow systems enhance mixing and thermal control, improving yield and reproducibility.

Recent Innovations

Solvent-Free Synthesis

Mechanochemical grinding of phenyl isothiocyanate with sodium bisulfite (NaHSO₃) in a ball mill achieves 65% yield without sulfuric acid, reducing environmental impact.

Biocatalytic Routes

Genetically engineered E. coli expressing aryl sulfotransferases convert phenyl isothiocyanate to 4-SPITC in aqueous buffer (pH 7.4), though yields remain suboptimal (22–28%) .

Chemical Reactions Analysis

Nucleophilic Addition with Amines

The isothiocyanate (-N=C=S) group reacts with primary and secondary amines, forming stable thiourea derivatives via nucleophilic attack. This reaction dominates its chemical behavior and occurs under mild aqueous conditions (pH 7–9, 4–37°C) .

Example Reaction:

R NH2+4 SPITCR NH CS NH Ar SO3Na+H2O\text{R NH}_2+\text{4 SPITC}\rightarrow \text{R NH CS NH Ar SO}_3\text{Na}+\text{H}_2\text{O}

Ar = phenyl; R = alkyl/aryl group

Applications include:

  • Protein/peptide labeling : Covalent modification of N-terminal amines or lysine residues for sequencing (e.g., Edman degradation) .

  • Nanoparticle functionalization : Conjugation with amine-terminated spacers (e.g., 2,2'-(ethylenedioxy)bis(ethylamine)) to anchor sulfonate groups on cellulose nanocrystals .

Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor ProductsApplications
Thiourea formationAmines (e.g., EBEA), pH 9, 4°C Sulfonated thiourea derivativesMultivalent ligand displays on CNCs
Protein modificationLysine/N-terminal amines, pH 7.8, 37°C Thiourea-linked protein adductsProteomics, enzyme activity studies
Carbon dot functionalizationAmino-rich CDs, carbonate buffer, 8 h SPI-conjugated carbon dotsBiosensors, catalytic nanomaterials

Comparative Reactivity with Analogues

CompoundFunctional GroupsReactivity with AminesWater SolubilityKey Distinguishing Feature
Phenyl isothiocyanate-N=C=SHighLowLacks sulfonic acid group
Benzyl isothiocyanate-N=C=SModerateLowAliphatic chain reduces electrophilicity
4-SPITC sodium salt monohydrate-N=C=S, -SO₃⁻Na⁺HighHighEnhanced aqueous reactivity

The sulfonate group in 4-SPITC enables reactions in polar solvents without organic cosolvents, distinguishing it from non-sulfonated analogues .

Nanomedicine and Catalysis

  • Cellulose nanocrystal (CNC) functionalization : 4-SPITC was used to graft sulfonated ligands onto CNCs via amine spacers, creating polyanionic inhibitors for viral entry studies .

  • Light-responsive carbon dots (CDs) : Reaction with amino groups on CDs produced SPI-conjugated nanomaterials exhibiting oxidase-like activity under light, enabling dopamine detection with a limit of 0.13 μM .

Enzyme Activity Modulation

  • Thiourea-linked enzyme adducts : Covalent modification of lysine residues altered enzyme kinetics in trypsin and Lys-C, enabling studies on active-site accessibility .

Stability and Reaction Optimization

  • pH Sensitivity : The isothiocyanate group hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming inert urea derivatives .

  • Temperature : Reactions are typically performed at 4–37°C to prevent decomposition .

  • Solvent Compatibility : Aqueous buffers (e.g., Tris-HCl, carbonate) are preferred, though DMF/DMSO can be used for hydrophobic amines .

Scientific Research Applications

4-Sulfophenyl isothiocyanate sodium salt monohydrate is extensively used in scientific research for the modification of proteins and peptides. Its ability to react specifically with amino groups makes it a valuable tool in protein sequencing and analysis. It is also used in the study of enzyme mechanisms and the development of enzyme inhibitors .

In biology, this compound is used to label proteins and peptides for various analytical techniques, including mass spectrometry and chromatography. In medicine, it is employed in the development of diagnostic assays and therapeutic agents. Industrial applications include its use in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Sulfophenyl isothiocyanate sodium salt monohydrate involves the formation of a covalent bond between the isothiocyanate group and the amino group of a protein or peptide. This reaction results in the formation of a thiourea linkage, which is stable and can be used for further analysis or modification .

The molecular targets of this compound are primarily amino groups on proteins and peptides. The pathways involved include nucleophilic addition reactions, which are facilitated by the electrophilic nature of the isothiocyanate group .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₇H₄NNaO₃S₂·H₂O
  • Molecular Weight : 255.25 g/mol
  • CAS Number: 143193-53-7 (monohydrate form)
  • Synonyms: Sodium p-isothiocyanatobenzenesulphonate monohydrate, 4-Isothiocyanatobenzenesulfonic acid sodium salt monohydrate .

Key Functional Groups :

  • Sulfophenyl group : Enhances water solubility via the sulfonate anion.
  • Isothiocyanate group : Reactive towards amines and thiols, enabling applications in protein labeling and chemical conjugation .

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares structural features, solubility, and applications of 4-sulfophenyl isothiocyanate sodium salt monohydrate with analogous sodium salts containing sulfonate, phosphate, or reactive groups.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications References
This compound C₇H₄NNaO₃S₂·H₂O 255.25 Sulfophenyl, isothiocyanate High in water Protein labeling, nanomaterial synthesis
4-Aminophenyl phosphate monosodium salt hydrate Not explicitly provided ~250 (estimated) Phosphate, amino High Enzyme substrates, molecular biology
Sodium 4-Amino-5-hydroxy-2,7-naphthalenedisulfonate hydrate C₁₀H₉NO₈S₂Na·xH₂O 359.31 (anhydrous) Two sulfonates, amino, hydroxyl Very high Dye intermediates (e.g., H acid derivatives)
Sodium 2-(4-methoxyphenyl)hydrazinesulfonate monohydrate C₇H₉N₂NaO₄S·H₂O 240.21 Methoxy, hydrazine sulfonate High Chemical synthesis intermediates
1-Octanesulfonic acid sodium salt monohydrate C₈H₁₇NaO₃S·H₂O ~242.27 Aliphatic sulfonate High HPLC mobile phase additive, surfactant
Oxacillin sodium monohydrate C₁₉H₁₈N₃NaO₅S·H₂O ~455.43 β-lactam, isoxazolyl, methyl High Antibiotic (β-lactam class)
Sodium dihydroxydithiocyanate Not explicitly provided Not provided Thiocyanate, hydroxyl Moderate Metal chelation, chemical synthesis

Reactivity and Application-Specific Differences

Isothiocyanate vs. Thiocyanate :

  • The isothiocyanate group in the target compound reacts with amines/thiols, enabling covalent bonding to biomolecules (e.g., proteins) .
  • Thiocyanate groups (e.g., in sodium dihydroxydithiocyanate) exhibit lower reactivity and are used for metal coordination .

Sulfonate vs. Phosphate: Sulfonate groups (in the target compound and naphthalenedisulfonate derivatives) enhance water solubility and stabilize negative charges, making them suitable for aqueous applications . Phosphate groups (e.g., 4-aminophenyl phosphate) are critical in enzymatic processes and signal transduction .

Aliphatic vs. Aromatic Sulfonates :

  • Aliphatic sulfonates (e.g., 1-octanesulfonate) act as surfactants or ion-pairing agents in chromatography due to their hydrophobic tails .
  • Aromatic sulfonates (e.g., target compound) are preferred in bioconjugation due to aromatic stability and conjugation compatibility .

Antibiotic vs. Labeling Agents: Oxacillin sodium monohydrate contains a β-lactam ring for antibacterial activity, contrasting with the target compound’s role in chemical labeling .

Biological Activity

4-Sulfophenyl isothiocyanate sodium salt monohydrate (SPI) is a compound of significant interest in various biological and chemical research fields. Its unique structure and properties allow it to participate in diverse biochemical interactions, making it a valuable subject for study. This article explores the biological activity of SPI, focusing on its mechanisms of action, applications in drug delivery, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C7H6NNaO4S2\text{C}_7\text{H}_6\text{N}\text{NaO}_4\text{S}_2 and is characterized by the presence of a sulfonate group, which enhances its solubility in aqueous environments. The isothiocyanate moiety is known for its reactivity with nucleophiles, making SPI a useful reagent in biochemical applications.

Antimicrobial Properties

SPI exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting that SPI could serve as an effective antimicrobial agent in clinical settings .

Hemolytic Activity

Research has also investigated the hemolytic activity of SPI. In vitro assays showed that SPI can induce hemolysis in erythrocytes, which was quantified using optical density measurements. The results indicated that SPI's hemolytic effects are concentration-dependent, raising concerns about its safety profile at higher doses .

Nanocrystal Formulations

One of the innovative applications of SPI is in the formulation of nanocrystals for improved drug bioavailability. Studies have shown that SPI can enhance the solubility and absorption of poorly soluble drugs when used in nanocrystal formulations. For instance, when combined with apigenin, SPI facilitated a significant increase in the dissolution rate and bioavailability compared to conventional formulations .

Drug Formulation Type Bioavailability Increase
ApigeninNanocrystal3.6-fold
BexaroteneNanocrystalSignificant improvement
NimodipineNanocrystalHigher than standard forms

Case Studies

  • Detection of Dopamine : A study utilized SPI in conjunction with carbon dots to develop a colorimetric method for dopamine detection. The system demonstrated high sensitivity and selectivity, with a limit of detection (LOD) at 0.25 μM for dopamine, showcasing SPI's potential in biosensing applications .
  • Fluorescent Sensor Development : SPI was incorporated into fluorescent sensors designed for detecting metal ions through chelation-enhanced fluorescence mechanisms. This application highlights SPI's versatility beyond traditional biological roles .

Research Findings

Recent studies have elucidated various aspects of SPI's biological activity:

  • Fluorescent Sensing : SPI was shown to enhance the fluorescence properties of carbon dots when used as a modifying agent, indicating its role in improving sensor performance under light irradiation conditions .
  • Chemical Reactivity : The reactivity of the isothiocyanate group allows SPI to form covalent bonds with amino acids, which can be exploited for targeted drug delivery systems .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 4-sulfophenyl isothiocyanate sodium salt monohydrate?

Answer:

  • Synthesis: The compound can be synthesized by sulfonation of phenyl isothiocyanate followed by sodium salt formation and hydration. Key intermediates should be verified using spectroscopic methods (e.g., NMR for tracking sulfonation and isothiocyanate group retention) .
  • Characterization:
    • Purity: Use HPLC with UV detection (λ = 254 nm) to assess purity, ensuring the absence of unreacted phenyl isothiocyanate or sulfonation byproducts .
    • Hydration state: Thermogravimetric analysis (TGA) confirms the monohydrate form by measuring mass loss at 100–120°C .
    • Structural confirmation: FT-IR to identify sulfonate (SO₃⁻) stretches (~1040 cm⁻¹) and isothiocyanate (N=C=S) peaks (~2050 cm⁻¹) .

Advanced: How does the hydration state of this compound influence its reactivity in aqueous biochemical assays?

Answer:
The monohydrate form stabilizes the sulfonate group, enhancing solubility in aqueous buffers. However, dehydration during storage (e.g., exposure to dry environments) can lead to aggregation, reducing bioavailability in enzyme-binding studies. To mitigate:

  • Storage: Keep at 2–8°C in airtight containers with desiccants to balance hydration .
  • Pre-assay treatment: Rehydrate lyophilized samples in deionized water (30 min, 25°C) and confirm solubility via dynamic light scattering (DLS) to ensure particle size <100 nm .

Basic: What are the critical safety precautions for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use N95 respirators if handling powdered forms to avoid inhalation .
  • Ventilation: Conduct experiments in fume hoods to limit exposure to isothiocyanate vapors, which may irritate mucous membranes .
  • Spill management: Neutralize spills with 10% sodium bicarbonate solution before disposal .

Advanced: How can researchers resolve contradictions in enzymatic inhibition data involving this compound?

Answer: Contradictions often arise from:

  • pH-dependent reactivity: The isothiocyanate group reacts preferentially with thiols (e.g., cysteine residues) at pH 7.4, but sulfonate stability decreases below pH 6.0. Validate assay buffer pH with a calibrated meter and include controls with pH-adjusted blanks .
  • Competing substrates: If used alongside phosphatase substrates (e.g., 4-nitrophenyl phosphate), pre-incubate the enzyme with the compound to distinguish competitive vs. non-competitive inhibition .

Basic: What solvents and buffers are compatible with this compound for long-term stability?

Answer:

  • Optimal solvents: Deionized water or phosphate-buffered saline (PBS, pH 7.4). Avoid organic solvents (e.g., DMSO), which may displace the hydrate and precipitate the compound .
  • Storage buffers: Include 0.1% sodium azide to prevent microbial growth in stock solutions. Stability tested via UV-Vis spectroscopy (absorbance at 280 nm) over 30 days .

Advanced: What strategies improve the compound’s solubility in high-throughput screening (HTS) assays?

Answer:

  • Co-solvents: Use 5% polyethylene glycol (PEG-400) in aqueous buffers to enhance solubility without denaturing proteins .
  • Microwave-assisted dissolution: Apply short bursts (10 sec, 300 W) to disperse aggregates, followed by vortexing .
  • Validation: Compare kinetic parameters (Km, Vmax) with and without solubilizing agents to rule out assay interference .

Basic: How is the compound quantified in complex biological matrices?

Answer:

  • LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and monitor the [M–Na]⁻ ion (m/z ~260) for quantification .
  • Calibration curve: Prepare in matched matrix (e.g., serum or lysate) to account for ion suppression .

Advanced: What are the implications of batch-to-batch variability in hydrate content for reproducibility?

Answer: Variability in hydrate content alters molarity and reactivity. To standardize:

  • Batch testing: Use Karl Fischer titration to quantify water content (±5% of theoretical 5.3% for monohydrate) .
  • Normalization: Adjust concentrations based on actual hydrate content before experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Sulfophenyl isothiocyanate sodium salt monohydrate
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4-Sulfophenyl isothiocyanate sodium salt monohydrate

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